[2-(4-Methoxyphenyl)ethyl](3-pyridinylmethyl)amine hydrobromide
Description
2-(4-Methoxyphenyl)ethylamine hydrobromide is a hydrobromide salt featuring a 4-methoxyphenethyl group linked to an amine substituted with a 3-pyridinylmethyl moiety. The methoxy group on the phenyl ring enhances lipophilicity and electron-donating properties, while the pyridine ring contributes to hydrogen bonding and basicity. The hydrobromide salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.BrH/c1-18-15-6-4-13(5-7-15)8-10-17-12-14-3-2-9-16-11-14;/h2-7,9,11,17H,8,10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRPGDDRWFNRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CN=CC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-80-5 | |
| Record name | 3-Pyridinemethanamine, N-[2-(4-methoxyphenyl)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-(4-Methoxyphenyl)ethylamine hydrobromide is a chemical compound that has garnered attention in pharmacological and biological research due to its potential therapeutic properties. This article delves into the compound's biological activity, examining its mechanisms, effects on various biological systems, and relevant research findings.
- IUPAC Name : 2-(4-Methoxyphenyl)ethylamine hydrobromide
- Molecular Formula : C17H22BrN
- CAS Number : 1609409-47-3
- Physical Form : Solid
- Purity : 95%
The biological activity of 2-(4-Methoxyphenyl)ethylamine hydrobromide is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of specific receptors, possibly influencing pathways involved in neuroprotection, inflammation, and cognitive functions.
Neuroprotective Effects
Recent studies have indicated that compounds similar to 2-(4-Methoxyphenyl)ethylamine hydrobromide exhibit neuroprotective properties. For instance, derivatives have been shown to reduce neuroinflammation and amyloidogenesis in models of Alzheimer's disease. This suggests that the compound may play a role in protecting neuronal health and function.
Anti-inflammatory Properties
Research has demonstrated that this compound can inhibit inflammatory pathways, particularly those mediated by cytokines and nitric oxide synthase. Such effects are crucial in conditions characterized by chronic inflammation, including neurodegenerative diseases.
Case Studies
-
Alzheimer's Disease Model :
- In a study involving mice subjected to lipopolysaccharide (LPS) injections, treatment with compounds related to 2-(4-Methoxyphenyl)ethylamine hydrobromide resulted in significant reductions in memory loss and amyloid-beta accumulation. The behavioral assessments indicated improved learning and memory capabilities post-treatment.
-
Cognitive Impairment :
- Another investigation assessed the impact of this compound on cognitive functions in aged rats. Results showed enhanced performance in maze tests, suggesting potential applications for memory enhancement therapies.
Data Table: Summary of Biological Activities
Research Findings
-
In Vitro Studies :
- Cell culture experiments have shown that treatment with 2-(4-Methoxyphenyl)ethylamine hydrobromide leads to decreased levels of pro-inflammatory cytokines in microglial cells exposed to LPS.
-
In Vivo Studies :
- Animal studies indicate that administration of this compound prior to LPS exposure significantly mitigates the cognitive deficits typically observed following inflammatory challenges.
Comparison with Similar Compounds
Fluorinated Analog: 2-(4-Fluorophenyl)ethylamine Hydrobromide
- Structure : Replaces the 4-methoxy group with a 4-fluoro substituent.
- Key Properties :
- Implications: The electron-withdrawing fluorine reduces lipophilicity (lower LogP vs. methoxy) and alters electronic interactions with biological targets. No direct biological activity data are reported, but fluorinated analogs are often pursued for metabolic stability and enhanced binding selectivity.
Methoxy-Substituted Thiazole Derivative: [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine Hydrobromide
- Structure : Incorporates a thiazole core and trifluoromethylphenyl group.
- Key Findings: Exhibits potent anticancer activity (IC₅₀: 7.5–8.9 μg/mL against leukemia cells) and cardioprotective effects . Activity hierarchy: Leukemia > hepatocarcinoma > lung carcinoma > glioblastoma.
- Implications :
- The 4-methoxyphenyl group may synergize with the thiazole ring to enhance cytotoxicity.
- Contrasts with the pyridine-based target compound, suggesting core structure dictates target specificity.
Core Structure Variations
Benzamide Derivative: 2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)
Imidazol-2-amine Hydrobromide (C19/C20)
- Structure : Imidazoline core with 3- or 4-methoxyphenyl groups.
- Synthesis: Utilizes 2-amino-imidazoline hydrobromides and aryl carbamates .
- Implications :
- Demonstrates the versatility of methoxyphenyl motifs in diversifying heterocyclic drug candidates.
Functional Group and Salt Form Comparisons
Impurity Analog: (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride
- Structure : Cyclohexyl and dimethyl groups replace pyridinylmethyl amine.
- Relevance : Highlights the impact of branching and cycloaliphatic groups on stereochemistry and solubility .
Comparative Data Table
| Compound Name | Molecular Weight | LogP | Key Biological Activity | Salt Form | Reference |
|---|---|---|---|---|---|
| 2-(4-Methoxyphenyl)ethylamine hydrobromide (Target) | ~328* | ~2.5* | Inferred receptor modulation | Hydrobromide | - |
| 2-(4-Fluorophenyl)ethylamine hydrobromide | 311 | 2.25 | Not reported | Hydrobromide | |
| [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-CF₃-phenyl)amine HBr | 469.3 | N/A | Anticancer (IC₅₀: 7.5–8.9 μg/mL, leukemia) | Hydrobromide | |
| 2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B) | 285.3 | N/A | Not reported | None (neutral) |
*Estimated based on structural analogs.
Key Research Findings and Implications
- 4-Methoxyphenyl Motif : Consistently associated with bioactivity (e.g., anticancer, cardioprotective) across diverse scaffolds .
- Hydrobromide Salts : Improve solubility without compromising stability, as seen in imidazoline and thiazole derivatives .
- Structural Flexibility: Minor changes (e.g., fluoro → methoxy, pyridine → thiazole) significantly alter target engagement and therapeutic profiles .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)ethylamine hydrobromide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution reactions. For example, a 4-methoxybenzyl chloride derivative may react with 3-pyridinylmethanamine under basic conditions to form the amine intermediate, followed by hydrobromide salt formation . Optimization includes controlling temperature (e.g., 0–25°C), solvent selection (e.g., anhydrous THF), and stoichiometric ratios. Advanced purification techniques like column chromatography or recrystallization ensure high purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3) and pyridinyl protons (δ ~8.0–8.5 ppm) .
- FT-IR : Identification of N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C15H19BrN2O: 347.06 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include:
- Cytotoxicity assays (MTT or resazurin) against diverse cancer cell lines (e.g., leukemia HL-60, solid tumors like HepG2) to determine IC50 values .
- Receptor binding studies : Radioligand displacement assays for serotonin or adrenergic receptors, given structural similarity to psychoactive amines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity toward specific biological targets?
- Modify substituents : Compare analogs with halogen (e.g., 4-chlorophenyl) or alkyl (e.g., methyl) groups on the phenyl ring to assess impact on receptor affinity .
- Pyridine substitution : Test 2-, 3-, or 4-pyridinyl variants to determine positional effects on binding . Tabulate results (e.g., IC50, Ki) to identify optimal substituents .
Q. What mechanistic insights explain its differential cytotoxicity across cancer cell lines?
Leukemia cells (e.g., HL-60, IC50 7.5–8.9 μg/mL) show higher sensitivity than solid tumors (e.g., breast MCF-7, IC50 >20 μg/mL) . Mechanistic studies should include:
- Apoptosis assays (Annexin V/PI staining) to confirm programmed cell death.
- ROS generation : Measure oxidative stress via DCFH-DA fluorescence .
- Target inhibition : Screen kinase or topoisomerase activity to identify primary targets .
Q. How can researchers reconcile contradictory data on its efficacy in different studies?
Contradictions may arise from:
- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times .
- Experimental variables : Control for pH, serum concentration, and incubation time . Meta-analyses of published data can identify consensus trends .
Q. What considerations are critical for designing in vivo studies to evaluate therapeutic potential?
- Dosage optimization : Start with 10–50 mg/kg (IP or oral) based on in vitro IC50 .
- Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability via LC-MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in rodent models .
Q. How does this compound compare to structurally similar derivatives in terms of receptor selectivity?
A comparative table of analogs reveals:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target | 4-OCH3, 3-pyridinyl | Anticancer (leukemia) |
| Analog 1 | 4-Cl, 4-pyridinyl | Antidepressant |
| Analog 2 | 4-Br, 2-pyridinyl | Antimicrobial |
| The 4-methoxy group enhances leukemia selectivity, while pyridine position influences off-target effects . |
Q. What analytical challenges arise in ensuring purity, and how are they addressed?
Q. What strategies enhance receptor selectivity while minimizing off-target interactions?
- Molecular docking : Use AutoDock Vina to predict binding poses at target vs. non-target receptors (e.g., 5-HT2A vs. α1-adrenergic) .
- Fragment-based design : Replace the ethyl linker with rigid spacers (e.g., propargyl) to restrict conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
